molecular formula C13H14O3 B3003245 Benzyl 3-cyclopropyl-3-oxopropanoate CAS No. 212200-57-2

Benzyl 3-cyclopropyl-3-oxopropanoate

Cat. No.: B3003245
CAS No.: 212200-57-2
M. Wt: 218.252
InChI Key: KRKIMZALHRHIHB-UHFFFAOYSA-N
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Description

Benzyl 3-cyclopropyl-3-oxopropanoate is an organic compound with the molecular formula C₁₃H₁₄O₃ and a molecular weight of 218.25 g/mol . This compound is characterized by the presence of a benzyl group, a cyclopropyl ring, and an oxopropanoate moiety. It is commonly used in organic synthesis and has various applications in scientific research.

Scientific Research Applications

Benzyl 3-cyclopropyl-3-oxopropanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The safety information available indicates that Benzyl 3-cyclopropyl-3-oxopropanoate is classified under GHS07. The hazard statements include H302, H315, and H319, indicating that the compound may be harmful if swallowed, causes skin irritation, and causes serious eye irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl 3-cyclopropyl-3-oxopropanoate can be synthesized through several synthetic routes. One common method involves the esterification of 3-cyclopropyl-3-oxopropanoic acid with benzyl alcohol in the presence of a suitable catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-cyclopropyl-3-oxopropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of benzyl 3-cyclopropyl-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. Its cyclopropyl ring and oxo group contribute to its reactivity and ability to form stable intermediates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 3-cyclopropyl-3-oxopropanoate is unique due to the combination of its benzyl group, cyclopropyl ring, and oxopropanoate moiety. This unique structure imparts specific reactivity and properties, making it valuable in various synthetic and research applications .

Properties

IUPAC Name

benzyl 3-cyclopropyl-3-oxopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c14-12(11-6-7-11)8-13(15)16-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRKIMZALHRHIHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)CC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of ethyl 3-cyclopropyl-3-oxopropanoate (5.0 g, 32.0 mmol), benzyl alcohol (8.2 mL, 80.0 mmol) and LiOCl (680 mg, 6.4 mmol) in toluene (50 mL) was refluxed for 48 h in flask equipped with a Dean-stark apparatus. The reaction mixture was cooled to room temperature and solvent was removed under reduced pressure to provide compound D20-1 (5.2 g, crude) as a brown oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
8.2 mL
Type
reactant
Reaction Step One
Name
Quantity
680 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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